Disodium 1,3-benzenedisulfonate
Overview
Description
Disodium 1,3-Benzenedisulfonate, also known as 1,3-Benzenedisulfonic Acid Disodium Salt, is a chemical compound with the molecular formula C6H4Na2O6S2 . It appears as a white to gray to brown powder or crystal .
Synthesis Analysis
The synthesis of Disodium 1,3-Benzenedisulfonate involves the use of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt and 4,4′-bipyridyl . These compounds are combined in a 20 mL capacity beaker with double distilled water .
Molecular Structure Analysis
The molecular weight of Disodium 1,3-Benzenedisulfonate is 282.19 . The compound is solid at 20 degrees Celsius and should be stored under inert gas .
Physical And Chemical Properties Analysis
Disodium 1,3-Benzenedisulfonate is a solid at 20 degrees Celsius . The compound is hygroscopic, meaning it readily absorbs moisture from the air .
Scientific Research Applications
1. Corrosion Inhibition and Disinfection
- Methods of Application: Tiron and MnCl2·4H2O rapidly remove dioxygen from aqueous solution at a rate of 20 mg L-1 min with turnover frequencies of up to 440,000 h-1 in the pH range 7.50–11.0 and at 20–50°C using hydroxylamine as reducing substrate .
- Results or Outcomes: The system can act as an anti-corrosion formulation and the in situ generated H2O2 can be used as a biocide to kill L. pneumophila .
2. Synthesis of Metal-Tiron Coordination Complexes
- Summary of Application: Tiron is used in the synthesis of novel metal-tiron coordination complexes, which have diverse architectures and prospective applications for gas storage, dielectrics, electrical conductivity, catalysis, magnetism, luminescence, etc .
- Methods of Application: Three novel metal-tiron and other pillared ligand bpy (4,4′-bipyridyl)-centered coordination polymers were synthesized under hydrothermal conditions .
- Results or Outcomes: The synthesized coordination polymers featured 1D chains and layered structures. Co-based complex shows linear trinuclear Co(II) ions and these Co(II) ions have antiferromagnetic interactions among themselves .
3. Superoxide Anion Scavenger
- Summary of Application: Tiron may be used as a superoxide anion scavenger for assessing the role of reactive oxygen species (ROS) in different biological processes .
4. Complexing Agent and Chelator
- Summary of Application: Tiron is used as a complexing agent and a hydrophilic non-toxic chelator for the fractionation of beryllium in human serum. It potentially protects from the lethal effects of oxidative stress by chelating redox-active transition metal ions .
5. Colorimetric Reagent
- Summary of Application: Tiron is used as a colorimetric reagent for iron, manganese, titanium, and molybdenum .
6. Reactive Oxygen Species (ROS) Assessment
- Summary of Application: Tiron may be used for assessing the role of reactive oxygen species (ROS) in different biological processes .
7. Oxygen Scavenger
- Summary of Application: Tiron is used as an oxygen scavenger in central heating and cooling water systems. It rapidly removes dioxygen (O2) from aqueous solution at a rate of ∼20 mg L−1 min−1 with turnover frequencies (TOFs) of up to 440,000 h−1 in the pH range 7.50–11.0 and at 20–50 °C .
- Methods of Application: Tiron and MnCl2·4H2O are used with hydroxylamine (NH2OH) as reducing substrate .
- Results or Outcomes: These solutions remain deoxygenated for several hours despite being open to the atmosphere. During this time there is a steady rise in the concentration of in situ generated hydrogen peroxide (H2O2), reaching ∼12 mM after 17 h .
8. Hydrogen Peroxide Generator
- Summary of Application: Tiron is used to generate hydrogen peroxide (H2O2) in situ in central heating and cooling water systems .
- Methods of Application: Tiron and MnCl2·4H2O are used with hydroxylamine (NH2OH) as reducing substrate .
- Results or Outcomes: These solutions remain deoxygenated for several hours despite being open to the atmosphere. During this time there is a steady rise in the concentration of in situ generated hydrogen peroxide (H2O2), reaching ∼12 mM after 17 h .
Safety And Hazards
Disodium 1,3-Benzenedisulfonate is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
disodium;benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWZOJBTOJEGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-48-6 (Parent) | |
Record name | Disodium 1,3-benzenedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044735 | |
Record name | Disodium benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan hygroscopic granules; [Alfa Aesar MSDS] | |
Record name | 1,3-Benzenedisulfonic acid, disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Disodium 1,3-benzenedisulfonate | |
CAS RN |
831-59-4 | |
Record name | Disodium 1,3-benzenedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium benzene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 1,3-BENZENEDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1537988ZJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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